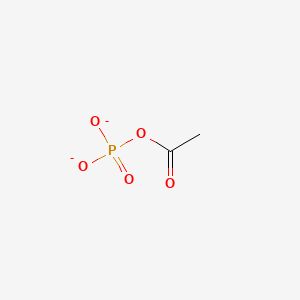
乙酰磷酸(2-)
描述
Acetyl phosphate(2-) is an acyl monophosphate(2-). It has a role as a bacterial metabolite. It is a conjugate base of an acetyl phosphate(1-).
科学研究应用
监测细胞内浓度
- 细胞内浓度监测:乙酰磷酸在辅酶 A 循环和 ATP 合成中至关重要。它通过将自身磷酰基捐赠给两组分应答调节器来充当全局信号。乙酰磷酸在细胞提取物中的不稳定性导致开发出一种优化方案,用于精确测量其细胞内浓度以及其他小磷酸化分子 (Keating et al., 2008)。
细菌代谢
- 在细菌代谢中的作用:乙酰磷酸在细菌的厌氧代谢中起作用,尤其是在增强生物除磷 (EBPR) 等过程中。一项研究探索了实验室反应器中 EBPR 的化学计量和酶促反应,揭示了细菌能量产生过程的见解 (Hesselmann et al., 2000)。
大肠杆菌中的信号传导
- 大肠杆菌中的信号传导:研究表明,大肠杆菌中乙酰磷酸的细胞内浓度可以达到足以直接磷酸化两组分应答调节器的水平,突出了其在细菌信号传导过程中的作用 (Klein et al., 2007)。
发光探针的开发
- 用于检测的发光探针:一项研究提出了第一个用于生物基质中乙酰磷酸荧光测定的探针。这一进展有助于更准确、更无创地测量乙酰磷酸水平 (Steiner & Duerkop, 2011)。
代谢与信号传导之间的联系
- 将代谢与信号传导联系起来:乙酰磷酸被视为细菌中营养状况和全局信号传导之间的联系。它作为应答调节器的磷酰基供体可以将细胞过程与代谢状态联系起来 (Wolfe, 2010)。
蛋白质质量控制
- 蛋白质折叠和聚集:乙酰磷酸途径参与蛋白质质量控制,影响蛋白质的重新折叠和从聚集体的拯救。这表明它在细胞功能中除了代谢之外还具有更广泛的作用 (Mizrahi et al., 2009)。
与金属离子的相互作用
- 金属离子相互作用:对乙酰磷酸的研究突出了它与金属离子的相互作用,这对于理解它在生物系统中的作用及其在各种环境条件下的稳定性至关重要 (Sigel & Da Costa, 2000)。
生命起源化学
- 在生命起源化学中的作用:乙酰磷酸的化学在生命起源化学的研究中很重要,表明了从核糖核苷酸环磷酸盐到 RNA 的途径,通过乙酰化中间体 (Bowler et al., 2013)。
表观遗传调控
- 表观遗传调控:乙酰磷酸可以通过与核酶相互作用来影响表观遗传调控,影响基因转录过程 (Hait et al., 2009)。
非酶促乙酰化
- 非酶促乙酰化:在大肠杆菌中,乙酰磷酸有助于蛋白质的非酶促乙酰化,影响包括中心代谢在内的各种细胞过程 (Kuhn et al., 2014)。
属性
产品名称 |
Acetyl phosphate(2-) |
|---|---|
分子式 |
C2H3O5P-2 |
分子量 |
138.02 g/mol |
IUPAC 名称 |
acetyl phosphate |
InChI |
InChI=1S/C2H5O5P/c1-2(3)7-8(4,5)6/h1H3,(H2,4,5,6)/p-2 |
InChI 键 |
LIPOUNRJVLNBCD-UHFFFAOYSA-L |
规范 SMILES |
CC(=O)OP(=O)([O-])[O-] |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(7,8-dimethoxy-1-methyl-3-phenyl-2H-pyrazolo[3,4-c]isoquinolin-5-ylidene)-1-cyclohexa-2,4-dienone](/img/structure/B1225920.png)
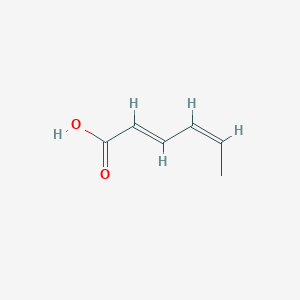
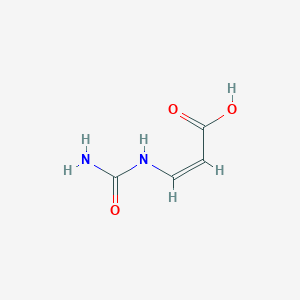
![N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-propan-2-yl-2-furancarboxamide](/img/structure/B1225929.png)

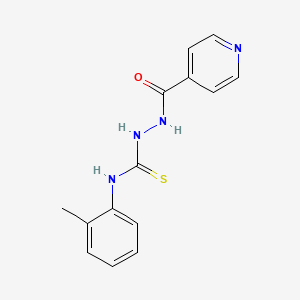
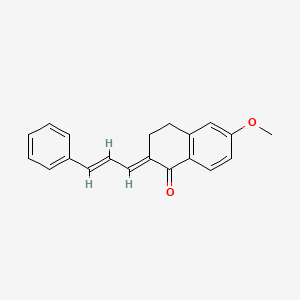
![5-[2-[[2-[[2-furanyl(oxo)methyl]amino]phenyl]-oxomethoxy]-1-oxoethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester](/img/structure/B1225937.png)
![4-[4-[(1-Tert-butyl-5-tetrazolyl)-pyridin-4-ylmethyl]-1-piperazinyl]phenol](/img/structure/B1225938.png)
![2-[5-[[2-(3-methoxypropylamino)-2-oxoethyl]thio]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(phenylmethyl)acetamide](/img/structure/B1225940.png)
![2-[[5-Methyl-2-[4-(methylthio)phenyl]-4-oxazolyl]methylthio]-1-(4-morpholinyl)ethanone](/img/structure/B1225941.png)
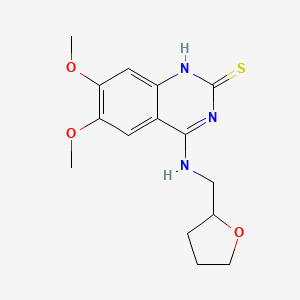
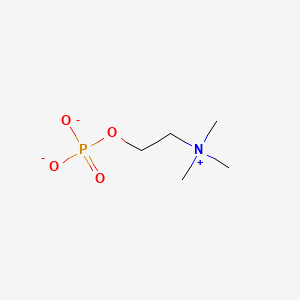
![3-Hydroxy-4-({2-sulfonato-4-[(4-sulfonatophenyl)diazenyl]phenyl}diazenyl)naphthalene-2,7-disulfonate](/img/structure/B1225947.png)